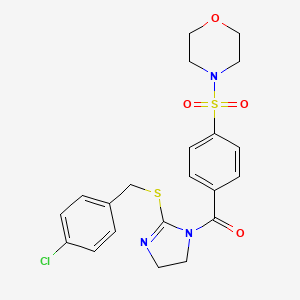![molecular formula C17H17ClN2O2 B2902779 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide CAS No. 303151-43-1](/img/structure/B2902779.png)
3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide” is a compound with a molecular weight of 316.79 . It belongs to the class of organic compounds known as phenylmorpholines , which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C17H17ClN2O2/c18-14-7-4-8-15(16(14)20-9-11-22-12-10-20)19-17(21)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,21) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.79 . Its solubility in DMSO is unknown .Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide has been used in a variety of scientific research applications. It has been used to study the structure and function of various biological molecules, such as proteins and enzymes. It has also been used to study the effects of drugs on the body and to study the biochemical and physiological effects of certain compounds. This compound has also been used to study the effects of environmental toxins on the body.
Wirkmechanismus
Target of Action
The primary target of 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound acts as an irreversible inhibitor of tyrosine kinase . It has activity against HER-2 (IC50 19 nM), EGFR (IC50 0.8 nM), and ErbB-4 (IC50 7 nM) . By inhibiting these enzymes, the compound prevents the phosphorylation of tyrosine residues in proteins, thereby disrupting signal transduction pathways and affecting cellular functions .
Biochemical Pathways
The inhibition of tyrosine kinase disrupts several biochemical pathways. For instance, the inhibition of EGFR can affect the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle regulation and apoptosis . Similarly, the inhibition of HER-2 and ErbB-4 can disrupt the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and growth .
Pharmacokinetics
Morpholine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted through the kidneys .
Result of Action
The inhibition of tyrosine kinase by this compound can lead to the suppression of cell growth and induction of apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive tyrosine kinase signaling, such as certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is a small molecule, which makes it easy to work with and study. However, this compound is highly toxic and should be handled with care. It is also important to note that this compound is not stable in certain conditions, such as high temperatures and acidic environments.
Zukünftige Richtungen
There are a number of potential future directions for 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications. Other potential future directions include exploring its potential use as a diagnostic tool, as well as its potential use in environmental and food safety applications.
Synthesemethoden
3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is synthesized from the reaction of 3-chloro-N-phenylbenzamide and morpholine. This reaction is carried out in a two-step process, starting with the formation of the N-morpholin-4-ylphenylbenzamide intermediate. This intermediate is then reacted with 3-chlorobenzonitrile to form the final product, this compound. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept below 40°C. The reaction is typically completed within 2-3 hours and yields a product with an overall yield of around 80%.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOMVQQHCWGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

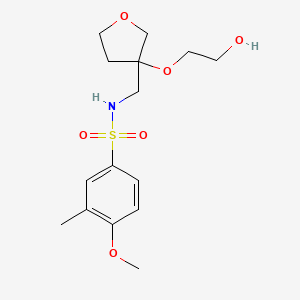

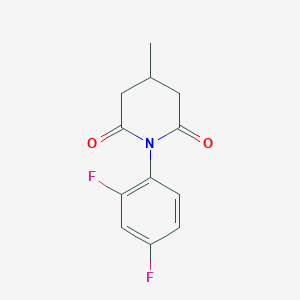
![3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2902700.png)
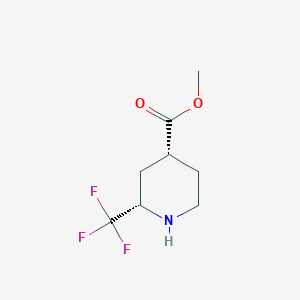


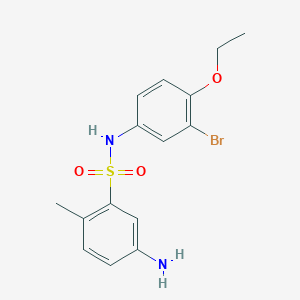

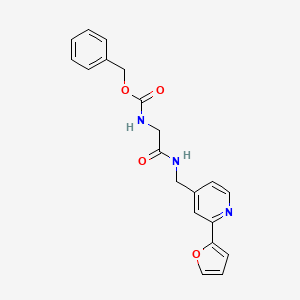

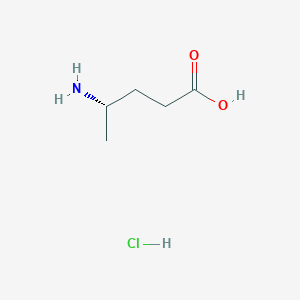
![Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2902718.png)
